

A Comprehensive Spectroscopic Guide to Methyl 2-formyl-3,5-dimethoxybenzoate

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Compound of Interest

Compound Name: Methyl 2-formyl-3,5-dimethoxybenzoate

Cat. No.: B1583233

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This technical guide provides an in-depth analysis of the spectroscopic data for **Methyl 2-formyl-3,5-dimethoxybenzoate** (CAS No. 52344-93-1), a key intermediate in the synthesis of various pharmaceutical and bioactive molecules.^{[1][2][3][4]} This document is intended for researchers, scientists, and professionals in drug development who rely on precise structural elucidation for their work. We will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just the results, but the rationale behind the analytical techniques and the interpretation of the spectra.

Molecular Structure and Functional Groups

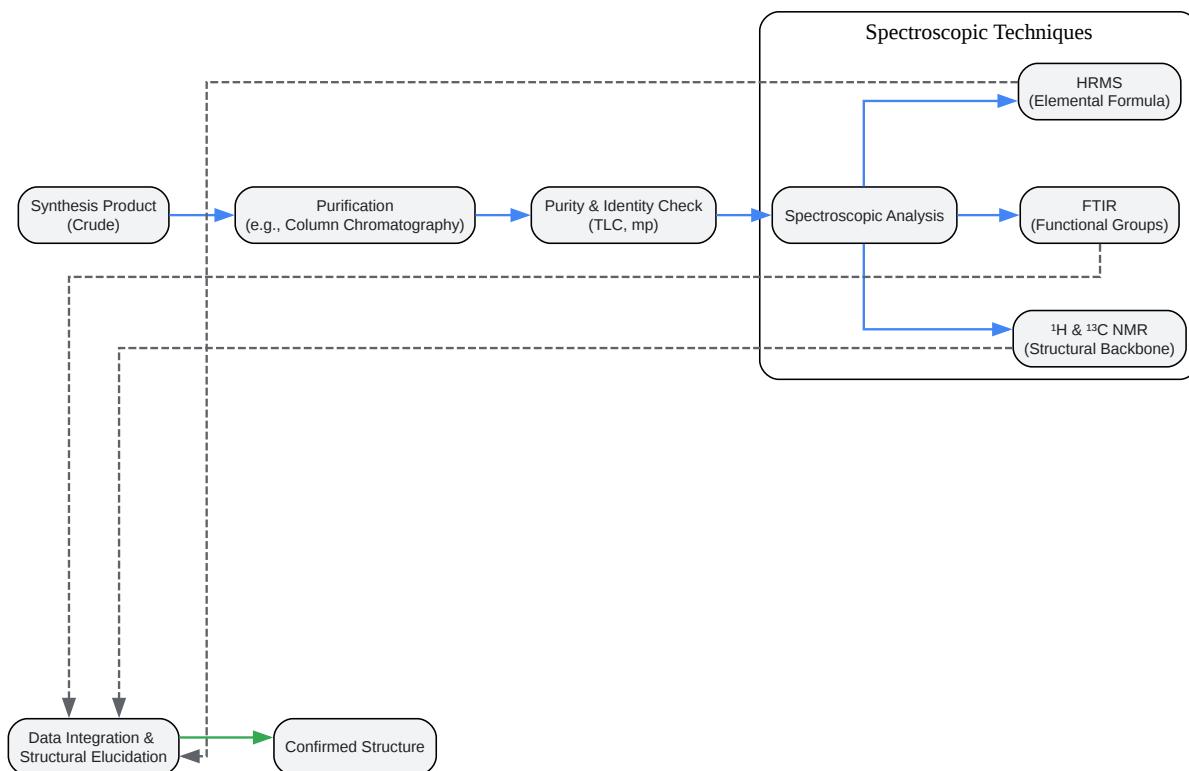
Methyl 2-formyl-3,5-dimethoxybenzoate is a polysubstituted benzene derivative with a molecular formula of $C_{11}H_{12}O_5$ and a molecular weight of 224.21 g/mol.^[5] The molecule's architecture features three key functional groups attached to the aromatic ring: an aldehyde (-CHO), a methyl ester (-COOCH₃), and two methoxy ethers (-OCH₃). The precise arrangement of these groups is critical to the molecule's reactivity and is unambiguously confirmed by the spectroscopic methods detailed below.

Caption: Chemical structure of **Methyl 2-formyl-3,5-dimethoxybenzoate**.

Analytical Workflow: A Self-Validating System

The structural confirmation of a synthetic intermediate like **Methyl 2-formyl-3,5-dimethoxybenzoate** relies on a multi-technique approach. Each technique provides a unique

piece of the structural puzzle, and their collective data serves as a self-validating system. Our standard workflow ensures that the identity, purity, and structure of the compound are confirmed with the highest degree of confidence.



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Caption: Standard workflow for the characterization of synthetic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry, providing detailed information about the carbon-hydrogen framework. For this analysis, the sample was dissolved in deuterated chloroform (CDCl_3).

Experimental Protocol (^1H and ^{13}C NMR):

- Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in approximately 0.6 mL of CDCl_3 containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a spectral width covering the 0-12 ppm range, a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and a relaxation delay of at least 1-2 seconds.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is required. Due to the lower natural abundance of ^{13}C and its smaller gyromagnetic ratio, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay are necessary.

The ^1H NMR spectrum provides a precise count of chemically distinct protons and information about their electronic environment and neighboring protons. The data obtained at 400 MHz in CDCl_3 are summarized below.[6]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
10.28	Singlet (s)	-	1H	Aldehyde (-CHO)
6.54	Doublet (d)	1.95	1H	Aromatic (Ar-H)
6.50	Doublet (d)	2.12	1H	Aromatic (Ar-H)
3.89	Singlet (s)	-	3H	Methoxy or Ester (-OCH ₃)
3.88	Singlet (s)	-	3H	Methoxy or Ester (-OCH ₃)
3.85	Singlet (s)	-	3H	Methoxy or Ester (-OCH ₃)

Interpretation:

- δ 10.28 (s, 1H): This highly deshielded singlet is characteristic of an aldehyde proton. Its downfield shift is due to the strong electron-withdrawing nature of the carbonyl group and magnetic anisotropy.
- δ 6.54 (d, 1H) & 6.50 (d, 1H): These two signals in the aromatic region correspond to the two protons on the benzene ring. Their relatively upfield position (compared to benzene at 7.34 ppm) is due to the electron-donating effect of the two methoxy groups. They appear as doublets due to meta-coupling with each other.
- δ 3.89, 3.88, 3.85 (s, 3H each): These three sharp singlets integrate to three protons each and are assigned to the three methyl groups in the molecule: the two methoxy ethers and the one methyl ester. The slight difference in their chemical shifts arises from their distinct positions on the aromatic ring.

The ¹³C NMR spectrum reveals all unique carbon atoms in the molecule. The proton-decoupled spectrum shows each as a single line, with its chemical shift indicating its electronic environment.

Chemical Shift (δ) ppm	Assignment
187.7	Aldehyde Carbonyl (C=O)
169.5	Ester Carbonyl (C=O)
165.1	Aromatic C-O
163.2	Aromatic C-O
136.6	Aromatic C-COOCH ₃
116.7	Aromatic C-CHO
105.2	Aromatic C-H
99.6	Aromatic C-H
56.0	Methoxy Carbon (-OCH ₃)
55.9	Methoxy Carbon (-OCH ₃)
52.9	Ester Methyl Carbon (-OCH ₃)

Interpretation:

- δ 187.7 & 169.5: These two signals in the far downfield region are characteristic of carbonyl carbons. The signal at 187.7 ppm is assigned to the aldehyde carbonyl, which is typically found further downfield than the ester carbonyl at 169.5 ppm.[6]
- δ 165.1 - 99.6: This cluster of signals corresponds to the six carbons of the aromatic ring. The carbons directly attached to oxygen atoms (C-O) are the most deshielded (165.1 and 163.2 ppm), while those bearing protons are found more upfield (105.2 and 99.6 ppm).[6]
- δ 56.0, 55.9, 52.9: These three signals in the upfield region are assigned to the methyl carbons of the two methoxy groups and the methyl ester.[6]

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